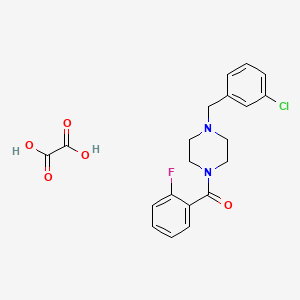
N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in compounds such as "N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" stems from their unique chemical structures and the potential applications these structures suggest. Such compounds often serve as key intermediates or active substances in the development of pharmaceuticals, materials science, and organic chemistry research.
Synthesis Analysis
The synthesis of related chlorophenyl-propanamide derivatives typically involves multi-step chemical reactions. For example, Huang et al. (2005) described the synthesis of a closely related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the complexity and precision required in synthesizing such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of chlorophenyl-propanamide derivatives is often elucidated using X-ray crystallography, as demonstrated by Huang Ming-zhi et al. (2005). This technique allows for precise determination of the spatial arrangement of atoms within the molecule, providing insights into the compound's chemical behavior and interaction potential (Huang Ming-zhi et al., 2005).
Aplicaciones Científicas De Investigación
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to the compound of interest, have been synthesized and tested for their anticonvulsant properties. These compounds demonstrated significant effectiveness against generalized seizures in mice models, indicating a potential for use in epilepsy treatment. The ortho and para isomers showed more potent activity than phenytoin in the maximal electroshock (MES) test, and all isomeric products exceeded valproate's effectiveness in both MES and subcutaneous pentylene tetrazole (scPTZ) tests. Their safety profile was also favorable in acute toxicity studies, suggesting a promising therapeutic index for seizure management (A. Idris et al., 2011).
Herbicidal Activity
Research has also explored the herbicidal potential of compounds structurally similar to N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. For instance, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effective herbicidal activity. This highlights the compound's utility in agricultural applications, particularly in weed management (Liu et al., 2008).
Nonlinear Optical Material Development
The compound has been implicated in the synthesis and characterization of new organic materials for electro-optic and nonlinear optical applications. N-(2-Chlorophenyl)-(1-Propanamide) and related structures were synthesized and grown into single crystals using the slow evaporation technique. These materials exhibited promising properties for applications in optical technologies, such as second harmonic generation, indicating their potential in the development of advanced optical devices (S. Prabhu et al., 2001).
Photocatalytic Degradation Studies
Another intriguing application involves the TiO2 catalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide (Propanil) and its analogs, under UV-A and solar light. This research suggests the compound's role in environmental remediation, particularly in the degradation of persistent organic pollutants in water. The study indicates the potential for these compounds to be decomposed into less harmful substances, contributing to water purification efforts (Michela Sturini et al., 1997).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-4-3-5-12(10-11)19-15(21)8-9-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-7,10H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXTABAFNQAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)
![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)